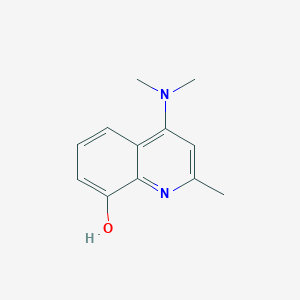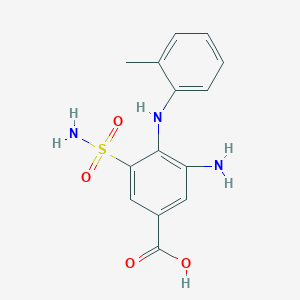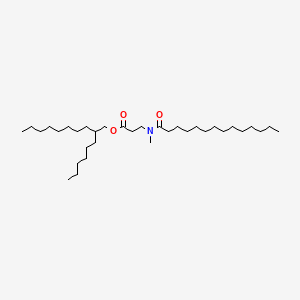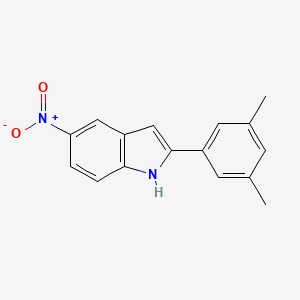
5,5-Dimethoxypentan-1-ol
描述
5,5-Dimethoxypentan-1-ol is an organic compound with the molecular formula C7H16O3 It is a derivative of pentanol, where two methoxy groups are attached to the fifth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxypentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5,5-Dimethoxypentanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 5,5-Dimethoxypentanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
5,5-Dimethoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5-Dimethoxypentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5,5-Dimethoxypentane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5,5-Dimethoxypentanoic acid.
Reduction: 5,5-Dimethoxypentane.
Substitution: Various substituted pentanols depending on the nucleophile used.
科学研究应用
5,5-Dimethoxypentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and ethers.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 5,5-Dimethoxypentan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The methoxy groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s reactivity and function.
相似化合物的比较
Similar Compounds
5,5-Dimethoxypentanal: An aldehyde derivative with similar structural features.
5,5-Dimethoxypentanoic acid: An oxidized form of 5,5-Dimethoxypentan-1-ol.
5,5-Dimethoxypentane: A fully reduced form of the compound.
Uniqueness
This compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties. This structural feature makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
分子式 |
C7H16O3 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
5,5-dimethoxypentan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
AMANFDKDJJCNPK-UHFFFAOYSA-N |
规范 SMILES |
COC(CCCCO)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine](/img/structure/B8597520.png)
![1,4-Dioxaspiro[4.5]decane-7-thiol](/img/structure/B8597523.png)


![4-[2-(Octylsulfanyl)pyrimidin-5-YL]phenol](/img/structure/B8597530.png)

![[3-(Benzylsulfanyl)phenyl]methylcyanamide](/img/structure/B8597551.png)





![1-Methyl-5-(pyridin-2-yl)-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8597596.png)
